2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol
CAS No.:
Cat. No.: VC18230043
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
| Standard InChI | InChI=1S/C13H19NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-2,4,7,11-12,15H,3,5-6,8-9,14H2 |
| Standard InChI Key | VAGDWDPISVJNIK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)CC(CO)N |
Introduction
2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound characterized by its complex structure, which includes an amino group and a tetrahydronaphthalene moiety. The molecular formula for this compound is C15H21NO, and it has a molecular weight of approximately 245.34 g/mol. This compound features a propanol backbone with an amino group at the second carbon and a tetrahydronaphthalenyl group at the third carbon, contributing to its unique properties and potential applications in various fields.
Synthesis Methods
The synthesis of 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol can be achieved through various methods, each presenting different advantages concerning yield and purity. These methods typically involve multi-step reactions starting from readily available precursors.
-
Method 1: Involves the reaction of tetrahydronaphthalene derivatives with amino acids or their derivatives.
-
Method 2: Utilizes the reduction of nitro compounds followed by the introduction of the tetrahydronaphthalene moiety.
Related Compounds
Several compounds share structural similarities with 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine | C15H19N | Contains an ethylamine structure instead of a propanol. |
| 2-Amino-N-(naphthalen-1-yl)propanamide | C15H17N | Features an amide linkage instead of an alcohol. |
| 2-Amino-N-(phenyl)propanol | C15H21NO | Similar propanol structure but with a phenyl group. |
These compounds exhibit unique characteristics that differentiate them from 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol while highlighting its distinctiveness due to the presence of the tetrahydronaphthalene moiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume